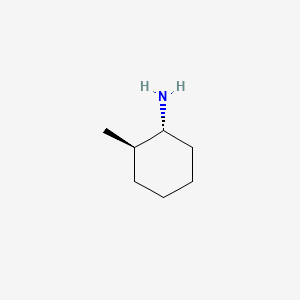

Trans-2-methylcyclohexylamine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

(1R,2R)-2-methylcyclohexan-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H15N/c1-6-4-2-3-5-7(6)8/h6-7H,2-5,8H2,1H3/t6-,7-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FEUISMYEFPANSS-RNFRBKRXSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCCCC1N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1CCCC[C@H]1N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H15N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00426362 | |

| Record name | Trans-2-methylcyclohexylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00426362 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

113.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

931-11-3, 931-10-2 | |

| Record name | (1R,2R)-2-Methylcyclohexanamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=931-11-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Methylcyclohexylamine, trans- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000931102 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Methylcyclohexylamine, (1R,2R)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000931113 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Trans-2-methylcyclohexylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00426362 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-METHYLCYCLOHEXYLAMINE, (1R,2R)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/86JY8LNH91 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 2-METHYLCYCLOHEXYLAMINE, TRANS- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/O8G4L1D58S | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Physical Properties of trans-2-Methylcyclohexylamine

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the core physical properties of trans-2-methylcyclohexylamine, a key intermediate in organic synthesis. The information presented is intended to support research, development, and quality control activities where this compound is utilized.

Core Physical Properties

The physical characteristics of a compound are critical for its handling, purification, and application in synthetic chemistry. The following table summarizes the key physical properties of this compound. Data for the cis/trans mixture is also provided for comparative purposes.

| Physical Property | This compound | 2-Methylcyclohexylamine (cis/trans mixture) |

| Boiling Point | 141.98°C (estimate)[1] | 149-150°C[2] |

| Melting Point | -8.5°C (estimate)[1] | Not available |

| Density | 0.8685 g/mL[1] | 0.859 g/mL at 20°C[2] |

| Refractive Index | 1.4650[1] | 1.454-1.458 (n20/D)[2] |

| Solubility in Water | Slightly soluble[3] | Slightly soluble[3] |

Experimental Protocols

Accurate determination of physical properties is fundamental to chemical characterization. The following are detailed methodologies for the key experiments cited.

Determination of Boiling Point (Micro-Reflux Method)

This method is suitable for small quantities of liquid samples and provides an accurate boiling point measurement.

Apparatus:

-

Small test tube (e.g., 10 x 75 mm)

-

Thermometer (-10 to 200°C)

-

Heating mantle or oil bath

-

Magnetic stirrer and stir bar

-

Clamps and stand

Procedure:

-

Place approximately 0.5 mL of this compound and a small magnetic stir bar into the test tube.

-

Clamp the test tube in the heating mantle or oil bath.

-

Position the thermometer so that the bulb is about 1 cm above the surface of the liquid.

-

Begin gentle stirring and heating.

-

Observe the reflux ring of condensing vapor rising in the test tube. The thermometer bulb should be level with this ring for an accurate measurement.

-

The temperature at which the vapor is condensing and running back into the boiling liquid is the boiling point.[4] Record this stable temperature reading.

Determination of Melting Point (Capillary Method)

As this compound has a sub-zero melting point, this procedure would require a cooling bath.

Apparatus:

-

Melting point apparatus with cooling capability

-

Capillary tubes

-

Cooling bath (e.g., dry ice/acetone)

Procedure:

-

Introduce a small amount of solidified this compound into a capillary tube.

-

Place the capillary tube into the melting point apparatus.

-

Cool the apparatus to below the expected melting point.

-

Slowly increase the temperature at a rate of 1-2°C per minute when approaching the expected melting point.

-

Record the temperature at which the first drop of liquid appears and the temperature at which the entire sample becomes liquid. This range is the melting point.

Determination of Density (Pycnometer Method)

A pycnometer provides a precise method for determining the density of a liquid.[5][6]

Apparatus:

-

Pycnometer (specific gravity bottle) of a known volume

-

Analytical balance

-

Water bath for temperature control

Procedure:

-

Clean and dry the pycnometer and weigh it accurately on an analytical balance.[6]

-

Fill the pycnometer with this compound, ensuring no air bubbles are present.

-

Place the filled pycnometer in a water bath at a constant temperature (e.g., 20°C) until it reaches thermal equilibrium.

-

Carefully remove any excess liquid from the top of the pycnometer.

-

Weigh the filled pycnometer.

-

The density is calculated by dividing the mass of the liquid by the known volume of the pycnometer.[5]

Determination of Refractive Index (Abbe Refractometer)

The refractive index is a measure of how light bends as it passes through the liquid and is a useful property for identification and purity assessment.[7][8]

Apparatus:

-

Abbe refractometer

-

Constant temperature water circulator

-

Dropper

Procedure:

-

Ensure the prisms of the refractometer are clean and dry.

-

Calibrate the refractometer using a standard of known refractive index.

-

Place a few drops of this compound onto the lower prism.[9]

-

Close the prisms and allow the sample to reach the set temperature (e.g., 20°C).

-

Adjust the instrument to bring the dividing line between the light and dark fields into sharp focus on the crosshairs.[9]

-

Read the refractive index from the scale.

Determination of Solubility in Water

A qualitative and semi-quantitative assessment of solubility can be performed through direct observation.

Apparatus:

-

Test tubes

-

Graduated pipettes

-

Vortex mixer

Procedure:

-

Add a specific volume of distilled water (e.g., 1 mL) to a test tube.

-

Add a small, measured amount of this compound (e.g., 10 µL).

-

Vigorously mix the contents using a vortex mixer for a set period (e.g., 1 minute).

-

Allow the mixture to stand and observe for any phase separation.

-

If the amine dissolves completely, it is soluble at that concentration. If it forms a separate layer or a cloudy suspension, it is considered slightly soluble or insoluble.[3]

-

The process can be repeated with increasing amounts of the amine to estimate the solubility limit.

Logical Workflow for Physical Characterization

The following diagram illustrates a logical workflow for the physical characterization of an unknown amine sample, such as this compound. This process is crucial for confirming the identity and purity of the compound before its use in further applications.

Caption: Workflow for the physical characterization of an amine.

Synthesis Pathway Overview

This compound can be synthesized from o-cresol. The general pathway involves the hydrogenation of o-cresol to form 2-methylcyclohexanone, followed by reductive amination.

Caption: Simplified synthesis pathway of this compound.

References

- 1. 2-Methylcyclohexylamine | C7H15N | CID 23432 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 2-Methylcyclohexylamine(cis trans) [myskinrecipes.com]

- 3. web.mnstate.edu [web.mnstate.edu]

- 4. uomus.edu.iq [uomus.edu.iq]

- 5. Density measurement in liquids - SensoTech GmbH [sensotech.com]

- 6. ised-isde.canada.ca [ised-isde.canada.ca]

- 7. faculty.weber.edu [faculty.weber.edu]

- 8. Chemistry Online @ UTSC [utsc.utoronto.ca]

- 9. youtube.com [youtube.com]

Synthesis of trans-2-Methylcyclohexylamine from 2-Methylcyclohexanone: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the primary synthetic routes for the stereoselective synthesis of trans-2-methylcyclohexylamine from 2-methylcyclohexanone. This document provides a comparative analysis of key methodologies, including reductive amination and the Leuckart reaction, supported by detailed experimental protocols and data summaries. The information is intended to assist researchers in the selection and implementation of the most suitable synthetic strategy for their specific needs.

Introduction

2-Methylcyclohexylamine is a valuable building block in organic synthesis, particularly in the preparation of pharmaceuticals and agrochemicals. The stereochemical orientation of the methyl and amino groups significantly influences the biological activity of its derivatives. Consequently, the stereocontrolled synthesis of the trans isomer is of considerable interest. This guide focuses on the conversion of the readily available starting material, 2-methylcyclohexanone, to the desired this compound.

Synthetic Strategies

Two primary methodologies are commonly employed for the synthesis of 2-methylcyclohexylamine from 2-methylcyclohexanone: Reductive Amination and the Leuckart Reaction. A third, less direct, but potentially more stereoselective route involves the formation and subsequent hydrogenation of the corresponding oxime.

Reductive Amination

Reductive amination is a versatile and widely used method for the synthesis of amines from carbonyl compounds. The reaction proceeds via the in-situ formation of an imine or enamine intermediate, which is then reduced to the amine. The choice of reducing agent is critical for controlling the stereoselectivity of the reaction. For the synthesis of this compound, the use of a reducing agent that favors thermodynamic control is preferred. Sodium cyanoborohydride (NaBH₃CN) is a suitable reagent for this purpose as it selectively reduces the protonated imine under mildly acidic conditions, allowing for equilibration towards the more stable trans iminium ion prior to reduction.

Leuckart Reaction

The Leuckart reaction is a classical method for the reductive amination of aldehydes and ketones using formic acid or its derivatives (e.g., ammonium formate) as both the reducing agent and the nitrogen source. The reaction is typically carried out at high temperatures. While effective in producing the desired amine, the Leuckart reaction often provides a mixture of diastereomers, with the stereochemical outcome being highly dependent on the specific reaction conditions. For 2-methylcyclohexanone, literature suggests that the Leuckart reaction tends to favor the formation of the cis isomer.[1]

Catalytic Hydrogenation of 2-Methylcyclohexanone Oxime

This two-step approach involves the initial conversion of 2-methylcyclohexanone to its corresponding oxime, followed by catalytic hydrogenation. The stereochemical outcome of the hydrogenation is dependent on the catalyst and reaction conditions. This method can potentially offer high stereoselectivity towards the trans isomer.

Experimental Protocols

Reductive Amination using Sodium Cyanoborohydride

This protocol is based on general procedures for the reductive amination of substituted cyclohexanones and is designed to favor the formation of the thermodynamically more stable trans isomer.

Reaction Scheme:

Reductive Amination Pathway

Materials:

-

2-Methylcyclohexanone

-

Ammonium acetate

-

Sodium cyanoborohydride (NaBH₃CN)

-

Methanol

-

Glacial acetic acid

-

Diethyl ether

-

1 M Hydrochloric acid

-

1 M Sodium hydroxide

-

Anhydrous magnesium sulfate

Procedure:

-

In a round-bottom flask, dissolve 2-methylcyclohexanone (1.0 eq) and ammonium acetate (10 eq) in methanol.

-

Adjust the pH of the solution to 6-7 by the dropwise addition of glacial acetic acid.

-

Stir the mixture at room temperature for 1 hour to facilitate the formation of the imine intermediate.

-

Cool the reaction mixture in an ice bath and add sodium cyanoborohydride (1.5 eq) portion-wise, ensuring the temperature remains below 10 °C.

-

Allow the reaction to warm to room temperature and stir for 24 hours.

-

Quench the reaction by the slow addition of 1 M HCl until gas evolution ceases.

-

Concentrate the mixture under reduced pressure to remove the methanol.

-

Basify the aqueous residue with 1 M NaOH to a pH > 10.

-

Extract the aqueous layer with diethyl ether (3 x 50 mL).

-

Combine the organic extracts, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to afford the crude product.

-

Purify the crude product by distillation or column chromatography to yield 2-methylcyclohexylamine.

-

The ratio of cis to trans isomers can be determined by Gas Chromatography (GC) or ¹H NMR spectroscopy.

Leuckart Reaction

This protocol is a general procedure for the Leuckart reaction and typically results in a mixture of diastereomers.

Reaction Scheme:

Leuckart Reaction Pathway

Materials:

-

2-Methylcyclohexanone

-

Ammonium formate

-

Concentrated hydrochloric acid

-

Diethyl ether

-

Sodium hydroxide

Procedure:

-

In a round-bottom flask equipped with a reflux condenser, add 2-methylcyclohexanone (1.0 eq) and ammonium formate (5.0 eq).

-

Heat the mixture to 160-180 °C and maintain this temperature for 6-8 hours.

-

Cool the reaction mixture to room temperature.

-

Add concentrated hydrochloric acid (5 eq) and reflux the mixture for 8-12 hours to hydrolyze the intermediate formamide.

-

Cool the mixture and wash with diethyl ether to remove any unreacted starting material.

-

Basify the aqueous layer with a concentrated solution of sodium hydroxide until pH > 10, keeping the flask in an ice bath.

-

Extract the product with diethyl ether (3 x 50 mL).

-

Dry the combined organic layers over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.

-

Purify the product by distillation.

Data Presentation

Table 1: Comparison of Synthetic Methods for 2-Methylcyclohexylamine

| Method | Reagents | Temperature (°C) | Typical Yield (%) | Typical trans:cis Ratio |

| Reductive Amination | NH₄OAc, NaBH₃CN, MeOH | Room Temperature | 60-80 | > 4:1 |

| Leuckart Reaction | HCONH₄ | 160-180 | 50-70 | 2:3[1] |

| Catalytic Hydrogenation of Oxime | H₂, Catalyst (e.g., PtO₂, Raney Ni) | Varies | 70-90 | Varies (Potentially high trans) |

Note: The data for Reductive Amination and Catalytic Hydrogenation of the Oxime are estimates based on analogous reactions and the principles of stereochemical control. Specific experimental validation is required for precise figures for the synthesis of 2-methylcyclohexylamine.

Characterization of Isomers

The differentiation between the cis and trans isomers of 2-methylcyclohexylamine can be achieved using ¹H NMR spectroscopy. The key diagnostic signals are those of the proton on the carbon bearing the amino group (C1-H) and the proton on the carbon bearing the methyl group (C2-H).

In the more stable chair conformation of the trans isomer, both the amino and methyl groups are in equatorial positions. This results in the C1-H and C2-H protons being in axial positions. Axial protons typically exhibit larger coupling constants with neighboring axial protons.

In the cis isomer, one group is axial and the other is equatorial. This leads to different coupling patterns and chemical shifts for the C1-H and C2-H protons compared to the trans isomer. Generally, the signal for the axial proton (in the trans isomer) will appear at a higher field (lower ppm) and have a larger coupling constant (J-value) due to diaxial interactions.

Workflow for Isomer Analysis:

Isomer Analysis Workflow

Conclusion

The synthesis of this compound from 2-methylcyclohexanone can be achieved through several methods, with reductive amination using sodium cyanoborohydride offering the most promising route for achieving high diastereoselectivity for the desired trans isomer under mild conditions. The Leuckart reaction, while a viable method, generally favors the cis isomer and requires harsh reaction conditions. The catalytic hydrogenation of the corresponding oxime presents another potential route for high trans selectivity, although further optimization of catalysts and conditions would be necessary. The choice of synthetic route will ultimately depend on the desired purity, yield, and scalability required by the researcher. Careful analysis of the product mixture by NMR spectroscopy is essential to confirm the stereochemical outcome of the chosen synthesis.

References

An In-depth Technical Guide to the Stereoisomers of 2-Methylcyclohexylamine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the stereoisomers of 2-methylcyclohexylamine, a chiral amine with applications in organic synthesis and as a building block for pharmacologically active molecules. Due to the presence of two chiral centers, 2-methylcyclohexylamine exists as four distinct stereoisomers: (1R,2R), (1S,2S), (1R,2S), and (1S,2R). This document details the structural aspects, conformational analysis, and methods for the synthesis and separation of these stereoisomers. While specific experimental data on the optical rotation of each pure enantiomer is not extensively available in the public domain, this guide outlines the established principles and methodologies required for their preparation and characterization. All quantitative data is summarized in structured tables, and detailed experimental protocols for key methodologies are provided. Furthermore, signaling pathways, experimental workflows, and logical relationships are visualized using Graphviz diagrams to facilitate a deeper understanding.

Introduction to the Stereoisomers of 2-Methylcyclohexylamine

2-Methylcyclohexylamine is a disubstituted cyclohexane containing two stereogenic centers at positions 1 and 2. This gives rise to two pairs of enantiomers, which are diastereomers of each other. The cis isomer has the methyl and amino groups on the same face of the cyclohexane ring, while the trans isomer has them on opposite faces.

-

cis-isomers: (1R,2S)-2-methylcyclohexylamine and (1S,2R)-2-methylcyclohexylamine (a pair of enantiomers).

-

trans-isomers: (1R,2R)-2-methylcyclohexylamine and (1S,2S)-2-methylcyclohexylamine (a pair of enantiomers).

The distinct three-dimensional arrangement of these stereoisomers can lead to significant differences in their chemical reactivity and biological activity, a critical consideration in drug design and development.[1][2] The stereochemical purity of a therapeutic agent is often paramount to its efficacy and safety profile.[1]

Diagram of the Stereoisomers of 2-Methylcyclohexylamine

Caption: Stereochemical relationships between the isomers of 2-methylcyclohexylamine.

Physicochemical and Conformational Data

The physical properties of the individual stereoisomers are expected to be very similar for enantiomeric pairs, while diastereomers will have distinct properties.[3] Conformational analysis of the cyclohexane ring is crucial for understanding the relative stabilities of the cis and trans isomers. The preferred conformation for each is the chair form, and the stability is dictated by the steric strain arising from axial substituents.

Physical Properties

Quantitative data for the mixture of cis and trans isomers are available from commercial suppliers. However, specific data for the purified individual stereoisomers are not widely reported.

| Property | cis/trans Mixture Value (literature) | Reference |

| Molecular Formula | C₇H₁₅N | |

| Molecular Weight | 113.20 g/mol | [4] |

| Boiling Point | 149-150 °C | |

| Density | 0.856 g/mL at 25 °C | |

| Refractive Index (n²⁰/D) | 1.4565 |

Conformational Analysis and Stability

The relative stability of the chair conformations of the cis and trans isomers can be estimated using A-values, which quantify the steric strain of a substituent in the axial position.

-

A-value (Methyl, -CH₃): ~1.7 kcal/mol

-

A-value (Amino, -NH₂): ~1.2-1.6 kcal/mol

For the trans-isomers ((1R,2R) and (1S,2S)): The most stable conformation is the di-equatorial (e,e) form, which minimizes steric strain. The di-axial (a,a) conformation is significantly less stable.

For the cis-isomers ((1R,2S) and (1S,2R)): Both chair conformations will have one axial and one equatorial substituent (a,e or e,a). The relative stability of these two conformers depends on whether the larger group (methyl) is in the equatorial or axial position. Given the similar A-values, both conformers will be present in a dynamic equilibrium.

| Isomer | Conformation 1 (Substituents) | Conformation 2 (Substituents) | More Stable Conformer |

| trans | (1e, 2e) | (1a, 2a) | (1e, 2e) |

| cis | (1a, 2e) | (1e, 2a) | (1e, 2a) - Methyl equatorial |

Logical Diagram of Conformational Preference

Caption: Conformational equilibrium of cis and trans-2-methylcyclohexylamine.

Synthesis and Separation of Stereoisomers

The synthesis of 2-methylcyclohexylamine typically results in a mixture of cis and trans diastereomers. The separation of these diastereomers and the subsequent resolution of the enantiomeric pairs are crucial steps to obtain the pure stereoisomers.

Synthesis

A common route for the synthesis of 2-methylcyclohexylamine is the reductive amination of 2-methylcyclohexanone. This method generally produces a mixture of the cis and trans isomers. The ratio of the diastereomers can be influenced by the choice of reducing agent and reaction conditions.

Experimental Workflow for Synthesis

Caption: General workflow for the synthesis and diastereomer separation of 2-methylcyclohexylamine.

Separation of Diastereomers

The cis and trans diastereomers of 2-methylcyclohexylamine can be separated using standard chromatographic techniques such as gas chromatography (GC) or column chromatography on silica gel.[5] Their different physical properties, such as polarity and boiling point, allow for their separation.

Chiral Resolution of Enantiomers

The resolution of the racemic cis and trans mixtures into their respective enantiomers is most commonly achieved by diastereomeric salt formation with a chiral resolving agent.[6] Tartaric acid and its derivatives are frequently used for the resolution of amines.[7][8]

Experimental Protocol: Chiral Resolution with Tartaric Acid (General Procedure)

This protocol outlines a general method for the chiral resolution of a racemic amine using (+)-tartaric acid. Optimization of the solvent and crystallization conditions is typically required for a specific amine like 2-methylcyclohexylamine.[6]

-

Salt Formation: Dissolve one equivalent of the racemic amine (either the cis or trans isomer of 2-methylcyclohexylamine) in a suitable solvent (e.g., methanol or ethanol). In a separate flask, dissolve 0.5 to 1.0 equivalents of an enantiomerically pure resolving agent, such as (+)-tartaric acid, in the minimum amount of the same hot solvent.

-

Crystallization: Add the hot solution of the resolving agent to the amine solution. Allow the mixture to cool slowly to room temperature, followed by further cooling in an ice bath to promote crystallization. The less soluble diastereomeric salt will precipitate.

-

Isolation: Collect the precipitated salt by vacuum filtration and wash it with a small amount of cold solvent.

-

Liberation of the Enantiomer: Dissolve the purified diastereomeric salt in water and add a base (e.g., aqueous NaOH) to deprotonate the amine.

-

Extraction: Extract the liberated free amine with an organic solvent (e.g., diethyl ether). Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄), filter, and remove the solvent under reduced pressure to yield the enantiomerically enriched amine.

-

Analysis: Determine the enantiomeric excess (e.e.) of the resolved amine by chiral GC or by measuring its specific optical rotation.

Workflow for Chiral Resolution

Caption: Workflow for the chiral resolution of 2-methylcyclohexylamine enantiomers.

Analytical Characterization

The characterization of the stereoisomers of 2-methylcyclohexylamine relies on a combination of chromatographic and spectroscopic techniques.

-

Gas Chromatography (GC): An achiral column can be used to separate the cis and trans diastereomers. Chiral GC columns, often based on cyclodextrin derivatives, are necessary for the separation and quantification of the enantiomers.[5]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy can be used to distinguish between the cis and trans isomers based on differences in chemical shifts and coupling constants, which are influenced by the axial or equatorial positions of the protons and substituents.

-

Mass Spectrometry (MS): GC-MS is a powerful tool for the identification of the isomers based on their mass spectra and retention times.

-

Polarimetry: The measurement of the specific optical rotation is essential for characterizing the enantiomers.[3] Each enantiomer will rotate plane-polarized light to an equal but opposite degree. A racemic mixture will have an optical rotation of zero.

Applications in Drug Development

While specific pharmacological data for the individual stereoisomers of 2-methylcyclohexylamine are not widely published, the principle of stereospecificity in drug action is well-established. Different enantiomers of a chiral drug can exhibit distinct pharmacological and toxicological profiles. Therefore, the ability to synthesize and isolate pure stereoisomers of 2-methylcyclohexylamine is of significant interest for the development of new chiral drugs. This compound can serve as a chiral building block for the synthesis of more complex molecules with potential therapeutic applications.

Logical Relationship in Chiral Drug Development

Caption: Illustrative example of the differential biological activity of enantiomers.

Conclusion

The four stereoisomers of 2-methylcyclohexylamine represent a foundational system for understanding the principles of stereoisomerism in cyclic compounds. While detailed experimental data for each pure isomer is sparse in readily accessible literature, this guide provides a comprehensive framework for their synthesis, separation, and characterization based on established chemical principles. For researchers and professionals in drug development, the ability to work with stereochemically pure forms of such building blocks is essential. The methodologies and analytical techniques described herein provide a solid basis for the preparation and investigation of the individual stereoisomers of 2-methylcyclohexylamine for their potential applications in medicinal chemistry and organic synthesis. Further research is warranted to fully characterize the physicochemical and pharmacological properties of each of these distinct molecular entities.

References

- 1. youtube.com [youtube.com]

- 2. masterorganicchemistry.com [masterorganicchemistry.com]

- 3. 2-Methylcyclohexylamine | C7H15N | CID 23432 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. benchchem.com [benchchem.com]

- 6. rsc.org [rsc.org]

- 7. sciencelearningcenter.pbworks.com [sciencelearningcenter.pbworks.com]

- 8. GC-MS studies on the regioisomeric 2,3- and 3,4-methylenedioxyphenethylamines related to MDEA, MDMMA, and MBDB - PubMed [pubmed.ncbi.nlm.nih.gov]

In-Depth Technical Guide: trans-2-Methylcyclohexylamine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of trans-2-methylcyclohexylamine, a key building block in the development of pharmaceuticals and specialty chemicals. This document details its chemical identity, physicochemical properties, synthesis, and pertinent biological activities, with a focus on data relevant to research and development.

Chemical Identity and Properties

This compound is a cyclic amine that exists as a pair of enantiomers. The CAS number for the unspecified trans isomer is 931-10-2.[1] It is important to distinguish this from the CAS number for the mixture of cis and trans isomers, which is 7003-32-9.[2]

Stereoisomer CAS Numbers

| Isomer | CAS Number |

| This compound | 931-10-2 |

| (1R,2R)-2-Methylcyclohexylamine | 931-11-3 |

| (1S,2S)-2-Methylcyclohexylamine | 29569-76-4 |

| Mixture of cis and trans isomers | 7003-32-9 |

Physicochemical Data (Mixture of Isomers)

The following table summarizes the key physicochemical properties for the mixture of cis and this compound.

| Property | Value | Reference(s) |

| Molecular Formula | C₇H₁₅N | |

| Molecular Weight | 113.20 g/mol | |

| Boiling Point | 149-150 °C | |

| Density | 0.856 g/mL at 25 °C | |

| Refractive Index (n²⁰/D) | 1.4565 |

Synthesis and Isomer Separation

The synthesis of 2-methylcyclohexylamine is commonly achieved through the reductive amination of 2-methylcyclohexanone. The resulting product is a mixture of cis and trans isomers, which necessitates a subsequent separation step to isolate the desired trans isomer.

Experimental Protocol: Reductive Amination of 2-Methylcyclohexanone

This protocol is a representative method for the synthesis of 2-methylcyclohexylamine.

Materials:

-

2-Methylcyclohexanone

-

Ammonia or an ammonia source (e.g., ammonium acetate)

-

Reducing agent (e.g., sodium cyanoborohydride, or H₂ with a catalyst like Pd/C or Raney Nickel)

-

Anhydrous solvent (e.g., methanol, ethanol)

-

Hydrochloric acid (for salt formation and purification)

-

Sodium hydroxide (for neutralization)

-

Organic solvent for extraction (e.g., diethyl ether, ethyl acetate)

-

Drying agent (e.g., anhydrous magnesium sulfate)

Procedure:

-

Imine Formation: Dissolve 2-methylcyclohexanone in an anhydrous alcohol solvent. Add an excess of the ammonia source. The reaction is typically stirred at room temperature to form the imine intermediate.

-

Reduction: In the same pot, add the reducing agent portion-wise while monitoring the temperature. If using catalytic hydrogenation, the reaction mixture is subjected to a hydrogen atmosphere in the presence of a suitable catalyst.

-

Work-up: After the reaction is complete, the solvent is removed under reduced pressure. The residue is dissolved in water and acidified with hydrochloric acid. This protonates the amine, making it water-soluble and allowing for the removal of non-basic impurities by extraction with an organic solvent.

-

Isolation: The aqueous layer is then basified with a strong base like sodium hydroxide to deprotonate the amine hydrochloride, liberating the free amine.

-

Extraction and Purification: The free amine is extracted into an organic solvent. The combined organic layers are dried over an anhydrous drying agent, filtered, and the solvent is evaporated to yield the crude 2-methylcyclohexylamine as a mixture of cis and trans isomers.

Isomer Separation

The separation of cis and trans isomers can be achieved through several methods:

-

Fractional Distillation: Due to slight differences in their boiling points, fractional distillation can be employed to separate the isomers.

-

Crystallization: The isomers can be converted to salts (e.g., hydrochlorides or tartrates). The differential solubility of the diastereomeric salts in a suitable solvent allows for their separation by fractional crystallization. The desired isomer can then be recovered by neutralizing the salt.

Synthesis and Separation Workflow

References

In-Depth Technical Safety Guide: Trans-2-Methylcyclohexylamine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the safety data for trans-2-methylcyclohexylamine, intended for use by professionals in research and development. The information is compiled from various safety data sheets and toxicological databases to ensure a thorough understanding of the potential hazards, handling procedures, and emergency responses.

Chemical Identification and Physical Properties

This section details the basic identification and physical characteristics of this compound.

| Identifier | Value | Source |

| Chemical Name | This compound | |

| Synonyms | 1-Amino-2-methylcyclohexane (trans) | [1] |

| CAS Number | 7003-32-9 (mixture of cis and trans) | [1][2] |

| Molecular Formula | C7H15N | [1] |

| Molecular Weight | 113.20 g/mol | [3] |

| Appearance | Colorless to light yellow liquid | [1][4] |

| Odor | Amine-like, fishy |

| Physical Property | Value | Source |

| Boiling Point | 149-150 °C | [4] |

| Flash Point | 21 °C / 69.8 °F | [4] |

| Density | 0.850 g/cm³ | [4] |

| Vapor Pressure | 12 mmHg @ 38 °C | [4] |

| Vapor Density | 3.90 | [4] |

| Solubility | Slightly soluble in water | [5] |

Hazard Identification and GHS Classification

This compound is classified as a hazardous substance. The following table summarizes its GHS classification.

| Hazard Class | Hazard Category | Signal Word | Hazard Statement | Source |

| Flammable Liquids | Category 2 | Danger | H225: Highly flammable liquid and vapor | [1] |

| Acute Toxicity, Oral | Category 4 | Warning | H302: Harmful if swallowed | [3] |

| Acute Toxicity, Dermal | Category 4 | Warning | H312: Harmful in contact with skin | |

| Skin Corrosion/Irritation | Category 1A | Danger | H314: Causes severe skin burns and eye damage | [4] |

| Serious Eye Damage/Eye Irritation | Category 1 | Danger | H318: Causes serious eye damage | [3] |

| Acute Toxicity, Inhalation | Category 4 | Warning | H332: Harmful if inhaled |

The following diagram illustrates the logical workflow for GHS hazard classification based on available data.

Caption: GHS Classification Workflow for this compound.

Toxicological Data

| Compound | Test | Species | Route | Value | Source |

| Cyclohexylamine | LD50 | Rat | Oral | 156 mg/kg | [6] |

| Cyclohexylamine | LD50 | Rabbit | Dermal | 277 mg/kg | [7][8] |

| Cyclohexylamine | LC50 | Rat | Inhalation | 7,500 mg/m³ (4h) | [8] |

| N-Methylcyclohexylamine | LD50 | Rat | Oral | 400 mg/kg | [9][10] |

Based on this data, this compound is expected to have moderate to high acute toxicity.

Experimental Protocols

The toxicological data presented are typically determined using standardized experimental protocols, such as those developed by the Organisation for Economic Co-operation and Development (OECD). Below are summaries of the methodologies for key toxicological endpoints.

Acute Oral Toxicity (OECD 420, 423, 425)

-

Objective: To determine the short-term toxicity of a substance when administered orally.

-

Methodology: A single dose of the substance is administered to a group of fasted animals (typically rats) via gavage. The animals are observed for a set period (usually 14 days) for signs of toxicity and mortality. Different OECD guidelines use slightly different dosing schemes (e.g., fixed dose procedure, acute toxic class method, up-and-down procedure) to minimize the number of animals used while still obtaining a reliable estimate of the lethal dose.

-

Data Collected: Number of mortalities, clinical signs of toxicity, body weight changes, and gross pathology at necropsy. The LD50 (median lethal dose) is then calculated.

Acute Dermal Toxicity (OECD 402)

-

Objective: To assess the toxicity of a substance following a single, prolonged skin contact.

-

Methodology: The substance is applied to a shaved area of the skin (at least 10% of the body surface) of the test animals (typically rats or rabbits) and held in place with a porous gauze dressing for 24 hours. Animals are observed for 14 days for signs of toxicity and mortality.

-

Data Collected: Mortalities, skin irritation at the site of application, clinical signs of systemic toxicity, body weight, and gross necropsy findings. The dermal LD50 is determined.

Skin Corrosion/Irritation (OECD 404)

-

Objective: To determine the potential of a substance to cause irreversible (corrosion) or reversible (irritation) skin damage.

-

Methodology: A small amount of the substance is applied to a shaved patch of skin on a single animal (typically a rabbit). The patch is observed at various intervals (e.g., 1, 24, 48, and 72 hours) after application and scored for erythema (redness) and edema (swelling).

-

Data Collected: Scores for erythema and edema are recorded and used to classify the substance as corrosive, irritant, or non-irritant.

Acute Eye Irritation/Corrosion (OECD 405)

-

Objective: To assess the potential of a substance to cause damage to the eye.

-

Methodology: A single dose of the substance is applied to the conjunctival sac of one eye of an experimental animal (typically a rabbit), with the other eye serving as a control. The eyes are examined at specific intervals (e.g., 1, 24, 48, and 72 hours) and scored for effects on the cornea, iris, and conjunctiva.

-

Data Collected: Scores for corneal opacity, iritis, conjunctival redness, and chemosis (swelling) are recorded to classify the substance's eye irritation potential.

Safe Handling and Personal Protective Equipment (PPE)

Due to its hazardous nature, strict safety protocols must be followed when handling this compound.

-

Engineering Controls: Handle only in a well-ventilated area, preferably in a chemical fume hood. Use explosion-proof electrical, ventilating, and lighting equipment.[1]

-

Personal Protective Equipment:

-

Eye/Face Protection: Wear chemical safety goggles and a face shield.

-

Skin Protection: Wear chemical-resistant gloves (e.g., nitrile rubber), a flame-retardant lab coat, and closed-toe shoes.

-

Respiratory Protection: If ventilation is inadequate or if there is a risk of inhaling vapors, use a NIOSH-approved respirator with an appropriate cartridge.

-

The following diagram outlines a general workflow for safe laboratory handling.

Caption: Safe Laboratory Handling Workflow for this compound.

First Aid and Emergency Procedures

Immediate action is critical in case of exposure or a spill.

First Aid Measures

-

Inhalation: Remove the person to fresh air and keep them comfortable for breathing. Immediately call a POISON CENTER or doctor.[1]

-

Skin Contact: Take off immediately all contaminated clothing. Rinse skin with water/shower for at least 15 minutes. Immediately call a POISON CENTER or doctor.[1]

-

Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Immediately call a POISON CENTER or doctor.[1]

-

Ingestion: Rinse mouth. Do NOT induce vomiting. Immediately call a POISON CENTER or doctor.[1]

Fire-Fighting Measures

-

Suitable Extinguishing Media: Dry sand, dry chemical, or alcohol-resistant foam.[1]

-

Unsuitable Extinguishing Media: Do not use a solid water stream as it may scatter and spread the fire.

-

Specific Hazards: Highly flammable liquid and vapor. Vapors are heavier than air and may travel to a source of ignition and flash back. Containers may explode when heated.

-

Protective Equipment: Wear a self-contained breathing apparatus (SCBA) and full protective gear.

Accidental Release Measures

-

Personal Precautions: Evacuate personnel to a safe area. Remove all sources of ignition. Wear appropriate personal protective equipment (see Section 5).

-

Environmental Precautions: Prevent further leakage or spillage if safe to do so. Do not let the product enter drains.

-

Containment and Cleanup: Absorb the spill with inert material (e.g., sand, vermiculite) and place it in a suitable, closed container for disposal.

Storage and Disposal

-

Storage: Store in a well-ventilated place. Keep cool. Store locked up. Keep the container tightly closed. Keep away from heat, sparks, open flames, and hot surfaces.[1] Ground/bond container and receiving equipment.

-

Incompatible Materials: Strong oxidizing agents, acids, acid chlorides, acid anhydrides.

-

Disposal: Dispose of contents/container to an approved waste disposal plant in accordance with local, regional, and national regulations.

This guide is intended to provide detailed safety information for trained professionals. Always refer to the specific Safety Data Sheet provided by the supplier before use and ensure a thorough risk assessment is conducted for your specific application.

References

- 1. 2-Methylcyclohexylamine | 7003-32-9 | TCI AMERICA [tcichemicals.com]

- 2. calpaclab.com [calpaclab.com]

- 3. 2-Methylcyclohexylamine | C7H15N | CID 23432 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. fishersci.com [fishersci.com]

- 5. 2-Methylcyclohexylamine, cis + trans, 97% 10 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 6. Cyclohexylamine - Wikipedia [en.wikipedia.org]

- 7. assets.thermofisher.cn [assets.thermofisher.cn]

- 8. saas-tw-fs.usequantum.com [saas-tw-fs.usequantum.com]

- 9. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 10. assets.thermofisher.com [assets.thermofisher.com]

An In-depth Technical Guide to the Chemical Structure and Stereochemistry of trans-2-Methylcyclohexylamine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, stereochemistry, synthesis, and spectroscopic properties of trans-2-methylcyclohexylamine. The information is intended for researchers, scientists, and professionals in the field of drug development who require a detailed understanding of this compound.

Chemical Structure and Identification

This compound is a cyclic amine with a methyl group and an amino group attached to adjacent carbon atoms of a cyclohexane ring. The "trans" designation indicates that these two substituents are on opposite sides of the ring.

Table 1: Chemical Identifiers for this compound

| Identifier | Value |

| IUPAC Name | (1R,2R)-2-methylcyclohexan-1-amine and (1S,2S)-2-methylcyclohexan-1-amine (as a racemic mixture) |

| CAS Number | 931-10-2 |

| Molecular Formula | C₇H₁₅N |

| Molecular Weight | 113.20 g/mol |

| SMILES Notation | C[C@H]1CCCC[C@H]1N (for the (1R,2R) enantiomer) |

Stereochemistry and Conformational Analysis

The stereochemistry of this compound is defined by the spatial arrangement of the methyl and amino groups on the cyclohexane ring. Due to the chiral centers at C1 and C2, it exists as a pair of enantiomers: (1R,2R)-2-methylcyclohexan-1-amine and (1S,2S)-2-methylcyclohexan-1-amine.

The cyclohexane ring predominantly adopts a chair conformation to minimize steric and torsional strain. In trans-1,2-disubstituted cyclohexanes, the two substituents can be either both in axial positions (diaxial) or both in equatorial positions (diequatorial).

The diequatorial conformation is significantly more stable than the diaxial conformation. This is due to the avoidance of 1,3-diaxial interactions, which are steric clashes between an axial substituent and the axial hydrogens on the same side of the ring. In the diaxial conformation of this compound, both the methyl and the amino groups would experience these unfavorable interactions, leading to higher conformational energy. The equilibrium, therefore, strongly favors the diequatorial conformer where both bulky groups occupy the more spacious equatorial positions.

Commercial Availability and Synthesis of Enantiopure trans-2-Methylcyclohexylamine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the commercial availability of enantiopure trans-2-methylcyclohexylamine, a valuable chiral building block in pharmaceutical and chemical synthesis. Furthermore, it details established experimental protocols for the synthesis of the racemic mixture and its subsequent resolution into the individual (1R,2R) and (1S,2S) enantiomers.

Commercial Availability

Enantiopure this compound, along with its racemic mixture and other stereoisomers, is commercially available from several chemical suppliers. The availability of specific enantiomers, their purity, and the available quantities can vary between suppliers. Researchers are advised to consult the suppliers' websites for the most current information.

Table 1: Commercial Suppliers and Product Information for 2-Methylcyclohexylamine Isomers

| Supplier | Product Description | CAS Number | Purity/Notes |

| TCI America | 2-Methylcyclohexylamine (cis- and trans- mixture) | 7003-32-9 | >95.0% (GC)[1][2] |

| Sigma-Aldrich / MilliporeSigma | (1R,2R)-trans-2-Benzyloxycyclohexylamine | 216394-06-8 | ≥95.5% (GC), ee: ≥98% (HPLC) |

| Fisher Scientific | 2-Methylcyclohexylamine, cis + trans, 97% | 7003-32-9 | 97%[3] |

| CP Lab Safety | (1R, 2S)-2-Methyl-cyclohexylamine, min 97% | 79389-37-0 | min 97%[4] |

| Santa Cruz Biotechnology | 2-Methylcyclohexylamine, mixture of cis and trans | 7003-32-9 | -[5] |

Table 2: CAS Numbers for Stereoisomers of this compound

| Stereoisomer | Configuration | CAS Number |

| Racemic this compound | (±)-trans | 931-10-2 |

| (-)-trans-2-Methylcyclohexylamine | (1R,2R) | 931-11-3[6] |

| (+)-trans-2-Methylcyclohexylamine | (1S,2S) | 29569-76-4[2] |

Quantitative data such as enantiomeric excess (ee%) and specific rotation for commercially available enantiopure isomers are not always readily available on supplier websites and may require requesting a Certificate of Analysis (CofA) for a specific lot.

Synthesis and Resolution of this compound

The preparation of enantiopure this compound typically involves a two-stage process: the synthesis of the racemic this compound followed by chiral resolution to separate the enantiomers.

Synthesis of Racemic this compound

A common method for the synthesis of racemic this compound is the catalytic hydrogenation of 2-methylaniline (o-toluidine). This reaction reduces the aromatic ring to a cyclohexane ring.

Experimental Protocol: Catalytic Hydrogenation of 2-Methylaniline

Materials:

-

2-Methylaniline (o-toluidine)

-

Ruthenium on carbon (Ru/C) catalyst (e.g., 5 wt%)

-

Solvent (e.g., isopropanol or methanol)

-

Hydrogen gas (H₂)

-

High-pressure reactor (autoclave)

Procedure:

-

In a high-pressure reactor, a solution of 2-methylaniline in a suitable solvent is prepared.

-

The Ruthenium on carbon catalyst is added to the solution. The catalyst loading is typically around 1-5 mol% relative to the substrate.

-

The reactor is sealed and purged several times with nitrogen gas, followed by purging with hydrogen gas.

-

The reactor is pressurized with hydrogen gas to the desired pressure (e.g., 50-100 atm).

-

The reaction mixture is heated to a specified temperature (e.g., 100-150 °C) and stirred vigorously for a set period (e.g., 12-24 hours), or until hydrogen uptake ceases.

-

After cooling to room temperature, the reactor is carefully depressurized.

-

The reaction mixture is filtered to remove the catalyst.

-

The solvent is removed from the filtrate under reduced pressure to yield the crude product, which is a mixture of cis- and this compound.

-

The crude product can be purified by distillation to separate the cis and trans isomers, affording racemic this compound.

Caption: Chiral resolution of this compound.

References

- 1. calpaclab.com [calpaclab.com]

- 2. 2-Methylcyclohexylamine | 7003-32-9 | TCI AMERICA [tcichemicals.com]

- 3. 2-Methylcyclohexylamine, cis + trans, 97% | Fisher Scientific [fishersci.ca]

- 4. Chiral resolution - Wikipedia [en.wikipedia.org]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. (1R,2R)-2-Methylcyclohexanamine | C7H15N | CID 6993482 - PubChem [pubchem.ncbi.nlm.nih.gov]

Spectroscopic Analysis of trans-2-Methylcyclohexylamine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the expected spectral data (NMR, IR, and MS) for trans-2-methylcyclohexylamine. Due to the limited availability of experimentally-derived spectra for the pure trans isomer in public databases, this guide synthesizes expected values and patterns based on established spectroscopic principles and data from analogous compounds. Detailed experimental protocols for acquiring such data are also provided, along with visualizations of experimental workflows and logical relationships in mass spectral fragmentation.

Introduction

This compound is a chiral cycloaliphatic primary amine. The stereochemical relationship between the methyl and amino groups significantly influences its physical, chemical, and spectroscopic properties. In the more stable chair conformation of the trans isomer, both the methyl and amino groups can occupy equatorial positions, minimizing steric strain. This conformational preference is key to interpreting its spectral data. Understanding the spectroscopic signature of this compound is crucial for its identification, characterization, and quality control in various research and development applications, including its potential use as a building block in medicinal chemistry.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure and stereochemistry of organic molecules. For this compound, both ¹H and ¹³C NMR will provide distinct signals that can be used for its identification.

Expected ¹H NMR Spectral Data

The proton NMR spectrum of this compound is expected to show complex multiplets for the cyclohexyl protons due to spin-spin coupling. The chemical shifts are influenced by the electronegativity of the nitrogen atom and the stereochemical arrangement of the protons.

Table 1: Expected ¹H NMR Chemical Shifts for this compound

| Proton | Expected Chemical Shift (δ, ppm) | Multiplicity | Coupling Constants (J, Hz) |

| H-1 (CH-NH₂) | ~2.5 - 3.0 | m | |

| H-2 (CH-CH₃) | ~1.5 - 1.9 | m | |

| Cyclohexyl CH₂ | ~1.0 - 1.8 | m | |

| NH₂ | ~1.1 - 2.0 (broad) | s (br) | |

| CH₃ | ~0.9 - 1.1 | d | ~6-7 |

Note: Chemical shifts are predicted based on typical values for similar cycloalkylamines and are referenced to TMS in CDCl₃. Actual values may vary depending on the solvent and concentration.

The broadness of the NH₂ signal is due to quadrupole broadening and exchange with trace amounts of water. This signal will disappear upon the addition of D₂O.[1][2][3] The coupling constant between the axial protons on adjacent carbons in a cyclohexane ring is typically larger (10-13 Hz) than the coupling between an axial and an equatorial proton (2-5 Hz) or two equatorial protons (2-5 Hz).[4][5] This difference in coupling constants is a key feature for confirming the trans stereochemistry.[4][6]

Expected ¹³C NMR Spectral Data

The proton-decoupled ¹³C NMR spectrum will show distinct signals for each carbon atom in a unique chemical environment.

Table 2: Expected ¹³C NMR Chemical Shifts for this compound

| Carbon | Expected Chemical Shift (δ, ppm) |

| C-1 (CH-NH₂) | ~55 - 60 |

| C-2 (CH-CH₃) | ~35 - 40 |

| C-3, C-6 | ~30 - 35 |

| C-4, C-5 | ~25 - 30 |

| CH₃ | ~15 - 20 |

Note: Chemical shifts are predicted based on typical values for substituted cyclohexanes and are referenced to TMS in CDCl₃. Actual values may vary depending on the solvent.

Experimental Protocol for NMR Spectroscopy

A standard protocol for acquiring high-quality NMR spectra of this compound is as follows:

-

Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, D₂O, DMSO-d₆) in a 5 mm NMR tube.

-

Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) to achieve good signal dispersion.

-

¹H NMR Acquisition:

-

Acquire a standard one-dimensional proton spectrum.

-

Typical parameters include a 30-45° pulse angle, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds.

-

Co-add 16 to 64 scans to achieve an adequate signal-to-noise ratio.

-

To confirm the NH₂ peak, acquire a second spectrum after adding a drop of D₂O and shaking the tube.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C spectrum using a standard pulse program (e.g., zgpg30).

-

A larger number of scans (e.g., 1024 or more) will be necessary due to the lower natural abundance of ¹³C.

-

-

Data Processing:

-

Apply a Fourier transform to the acquired Free Induction Decay (FID).

-

Phase the spectrum and perform baseline correction.

-

Calibrate the chemical shift scale using the residual solvent peak or an internal standard (e.g., tetramethylsilane, TMS).

-

NMR Experimental Workflow

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound will be characterized by absorptions corresponding to N-H and C-H bonds.

Expected IR Spectral Data

Table 3: Expected IR Absorption Bands for this compound

| Functional Group | Vibration Mode | Expected Wavenumber (cm⁻¹) | Intensity |

| N-H | Symmetric & Asymmetric Stretch | 3300 - 3500 (two bands) | Medium |

| N-H | Scissoring (Bend) | 1590 - 1650 | Medium |

| C-H | Stretch (sp³ C-H) | 2850 - 3000 | Strong |

| C-H | Bend | 1440 - 1470 | Medium |

| C-N | Stretch | 1000 - 1250 | Medium-Weak |

| N-H | Wag | 650 - 900 (broad) | Broad, Strong |

As a primary amine, this compound is expected to show two N-H stretching bands in the 3300-3500 cm⁻¹ region.[2][7] The fingerprint region (below 1500 cm⁻¹) will contain a complex pattern of absorptions that is unique to the molecule's structure. While subtle differences may exist, the IR spectra of cis and trans isomers of substituted cyclohexanes are often very similar.[8]

Experimental Protocol for IR Spectroscopy

-

Sample Preparation (Attenuated Total Reflectance - ATR):

-

Place a small drop of the neat liquid sample directly onto the ATR crystal.

-

Ensure the crystal is clean before and after the measurement.

-

-

Instrumentation:

-

Use a Fourier-Transform Infrared (FTIR) spectrometer.

-

-

Data Acquisition:

-

Record a background spectrum of the empty ATR setup.

-

Record the sample spectrum over the range of 4000-400 cm⁻¹.

-

Co-add 16 to 32 scans for a good signal-to-noise ratio. The background spectrum is automatically subtracted from the sample spectrum.

-

-

Data Analysis:

-

Identify and label the characteristic absorption bands.

-

IR Spectroscopy Experimental Workflow

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification and structural elucidation.

Expected Mass Spectral Data

The electron ionization (EI) mass spectrum of this compound is expected to show a molecular ion peak (M⁺) and several characteristic fragment ions. According to the nitrogen rule, a compound with an odd number of nitrogen atoms will have an odd nominal molecular weight. The molecular weight of C₇H₁₅N is 113.20 g/mol .

Table 4: Expected Key Ions in the Mass Spectrum of this compound

| m/z | Ion | Proposed Fragmentation Pathway |

| 113 | [C₇H₁₅N]⁺ | Molecular Ion (M⁺) |

| 98 | [M - CH₃]⁺ | Loss of a methyl radical |

| 84 | [M - C₂H₅]⁺ | Loss of an ethyl radical |

| 70 | [M - C₃H₇]⁺ | Loss of a propyl radical |

| 56 | [C₃H₆N]⁺ | α-cleavage |

| 44 | [C₂H₆N]⁺ | α-cleavage |

| 30 | [CH₄N]⁺ | α-cleavage |

The fragmentation of cycloalkylamines is often initiated by the cleavage of the C-C bond adjacent to the nitrogen atom (α-cleavage).

Experimental Protocol for Mass Spectrometry

-

Sample Introduction:

-

For a volatile liquid like this compound, direct injection via a heated probe or introduction through a gas chromatograph (GC-MS) is suitable.

-

-

Ionization:

-

Electron Ionization (EI) at 70 eV is a standard method for generating fragment ions and creating a library-searchable spectrum.

-

-

Mass Analysis:

-

A quadrupole or time-of-flight (TOF) mass analyzer can be used to separate the ions based on their mass-to-charge ratio (m/z).

-

-

Detection:

-

An electron multiplier is typically used to detect the ions.

-

Mass Spectrometry Experimental and Fragmentation Workflow

Conclusion

The combination of NMR, IR, and mass spectrometry provides a powerful toolkit for the comprehensive characterization of this compound. While experimental spectra for the pure trans isomer are not widely available, the expected spectral data presented in this guide, based on established principles, offer a reliable reference for researchers. The detailed protocols and workflow diagrams provide a practical framework for obtaining high-quality spectral data for this and similar compounds. Careful analysis of the coupling constants in ¹H NMR spectra is particularly crucial for confirming the trans stereochemistry.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. 2-Methylcyclohexylamine [webbook.nist.gov]

- 3. 2-Methylcyclohexylamine, (1S,2S)- | C7H15N | CID 6993478 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. creative-biostructure.com [creative-biostructure.com]

- 6. ORGANIC SPECTROSCOPY INTERNATIONAL: CIS TRANS ISOMERS AND NMR [orgspectroscopyint.blogspot.com]

- 7. benchchem.com [benchchem.com]

- 8. nvlpubs.nist.gov [nvlpubs.nist.gov]

An In-depth Technical Guide on the Basicity and pKa of trans-2-Methylcyclohexylamine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed examination of the basicity and pKa of trans-2-methylcyclohexylamine. The document is structured to offer both theoretical understanding and practical experimental guidance, which is essential for professionals in drug development and chemical research.

Executive Summary

This compound is a primary aliphatic amine whose basicity is a critical parameter in its chemical reactivity and potential applications in pharmaceutical and organic synthesis. The availability of the lone pair of electrons on the nitrogen atom dictates its ability to accept a proton, a fundamental aspect of its role as a base. This guide summarizes the available pKa data, discusses the structural factors influencing its basicity, and provides a detailed experimental protocol for its empirical determination.

Basicity and pKa Data

| Compound | Isomer | pKa (Predicted) | Method |

| 2-Methylcyclohexylamine | trans | 10.72 ± 0.70 | Computational[1] |

| 2-Methylcyclohexylamine | (cis and trans mixture) | 10.72 ± 0.70 | Computational[2] |

Note: The predicted pKa for the trans isomer is consistent with that of a mixture of cis and trans isomers, suggesting that the difference in their basicities may be minimal. However, experimental verification is recommended for applications requiring high precision.

Factors Influencing the Basicity of this compound

The basicity of this compound is primarily influenced by the electronic and steric effects of its substituents on the availability of the nitrogen's lone pair of electrons.

Inductive Effect

The cyclohexyl group is an electron-donating group (+I effect), which increases the electron density on the nitrogen atom.[3] This enhanced electron density makes the lone pair more available for protonation, rendering cyclohexylamines more basic than ammonia.[3] The additional methyl group in the 2-position also contributes a weak electron-donating effect, which is expected to slightly increase the basicity compared to unsubstituted cyclohexylamine.

Steric Effects

The stereochemistry of the molecule plays a crucial role. In this compound, the methyl and amino groups are on opposite sides of the cyclohexane ring. This arrangement can influence the solvation of the protonated amine (the ammonium ion). Effective solvation stabilizes the conjugate acid, which in turn increases the basicity of the amine. The steric hindrance to solvation is a key factor in determining the entropy of protonation.[4]

Comparison with Related Amines

-

Cyclohexylamine: this compound is expected to be slightly more basic than cyclohexylamine due to the additional electron-donating methyl group.

-

cis-2-Methylcyclohexylamine: The relative basicity of the cis and trans isomers depends on the conformational equilibrium and the steric hindrance to solvation of their respective conjugate acids. Subtle differences in the stability of the protonated forms will determine which isomer is the stronger base.

-

Aniline: Aromatic amines like aniline are significantly weaker bases (pKa of conjugate acid is around 4.6) because the nitrogen's lone pair is delocalized into the benzene ring through resonance, making it less available for protonation.[1]

The following diagram illustrates the key factors influencing the basicity of substituted cyclohexylamines.

Caption: Logical relationship of factors affecting cyclohexylamine basicity.

Experimental Protocol for pKa Determination by Potentiometric Titration

Potentiometric titration is a widely used and accurate method for determining the pKa of amines.[2] It involves monitoring the pH of a solution of the amine as a strong acid is added.

Materials and Equipment

-

This compound

-

Standardized 0.1 M Hydrochloric Acid (HCl) solution

-

Deionized water, boiled to remove dissolved CO₂

-

pH meter with a combination glass electrode, calibrated with standard buffers (pH 4.00, 7.00, and 10.00)

-

Magnetic stirrer and stir bar

-

Burette (50 mL, Class A)

-

Beaker (100 mL)

-

Analytical balance

Procedure

-

Sample Preparation: Accurately weigh approximately 1 mmol of this compound and dissolve it in 50 mL of deionized water in a 100 mL beaker.

-

Titration Setup: Place the beaker on the magnetic stirrer, add a stir bar, and immerse the calibrated pH electrode in the solution. Ensure the electrode tip is submerged but does not interfere with the stir bar.

-

Initial pH Measurement: Record the initial pH of the amine solution.

-

Titration: Begin adding the 0.1 M HCl solution from the burette in small increments (e.g., 0.2 mL). After each addition, allow the pH reading to stabilize and record the pH and the total volume of titrant added.

-

Data Collection: Continue the titration until the pH has dropped significantly, well past the equivalence point (the region of sharpest pH change).

Data Analysis

-

Titration Curve: Plot the measured pH (y-axis) against the volume of HCl added (x-axis) to generate a titration curve.

-

Equivalence Point: Determine the equivalence point, which is the inflection point of the curve where the slope is steepest. This can be determined visually or by taking the first derivative of the curve.

-

pKa Determination: The pKa is the pH at the half-equivalence point. At this point, the concentrations of the protonated amine ([RNH₃⁺]) and the free amine ([RNH₂]) are equal, according to the Henderson-Hasselbalch equation.

The following workflow illustrates the process of pKa determination.

Caption: Experimental workflow for determining pKa via potentiometric titration.

Conclusion

The basicity of this compound, as estimated by its predicted pKa of 10.72 ± 0.70, is characteristic of a primary aliphatic amine, with its strength influenced by the electron-donating nature of the alkyl substituents. For professionals in drug development and chemical synthesis, understanding the factors that modulate this basicity is crucial for predicting reaction outcomes and molecular interactions. While computational data provides a strong foundation, the experimental protocol detailed herein offers a clear pathway for the empirical determination of this vital physicochemical property.

References

- 1. This compound CAS#: 931-10-2 [m.chemicalbook.com]

- 2. 2-Methylcyclohexylamine CAS#: 7003-32-9 [m.chemicalbook.com]

- 3. (1R,2R)-2-Methylcyclohexanamine | C7H15N | CID 6993482 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Enthalpic and entropic contributions to the basicity of cycloalkylamines - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for the Diastereomeric Salt Resolution of Profens Using trans-2-Methylcyclohexylamine

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol and application notes for the diastereomeric salt resolution of profens, a class of non-steroidal anti-inflammatory drugs (NSAIDs), utilizing trans-2-methylcyclohexylamine as the chiral resolving agent. This method is a common and effective strategy for separating the enantiomers of chiral carboxylic acids like ibuprofen, naproxen, and ketoprofen.

Introduction

Many profens are chiral molecules, with one enantiomer often exhibiting the desired therapeutic activity while the other may be less active or contribute to side effects. Diastereomeric salt resolution is a classical and industrially viable method for obtaining enantiomerically pure profens.[1] The process involves reacting the racemic profen with a single enantiomer of a chiral amine, in this case, this compound, to form a pair of diastereomeric salts. These diastereomers have different physical properties, such as solubility, which allows for their separation by fractional crystallization.[1] Subsequently, the resolved diastereomeric salt is treated with an acid to liberate the desired enantiomer of the profen.

Principle of Diastereomeric Salt Resolution

The fundamental principle of this technique lies in the conversion of a mixture of enantiomers, which have identical physical properties, into a mixture of diastereomers with distinct physical properties. The reaction of a racemic profen (containing both R- and S-enantiomers) with an enantiomerically pure chiral resolving agent, such as (1R,2R)- or (1S,2S)-trans-2-methylcyclohexylamine, results in the formation of two diastereomeric salts:

-

(R)-Profen-(1R,2R)-Amine and (S)-Profen-(1R,2R)-Amine

-

or (R)-Profen-(1S,2S)-Amine and (S)-Profen-(1S,2S)-Amine

Due to their different spatial arrangements, these diastereomeric salts exhibit different solubilities in a given solvent system. This solubility difference is exploited to selectively crystallize one diastereomer, leaving the other in the mother liquor.

Experimental Protocols

The following is a generalized protocol for the diastereomeric salt resolution of a profen using this compound. The specific quantities, solvents, and temperatures may require optimization for each specific profen.

Materials and Equipment

-

Racemic Profen (e.g., Ibuprofen, Naproxen, Ketoprofen)

-

Enantiomerically pure this compound (either (1R,2R) or (1S,2S) isomer)

-

Solvent (e.g., ethanol, methanol, acetone, ethyl acetate, or a mixture)

-

Acid for salt cleavage (e.g., hydrochloric acid, sulfuric acid)

-

Base for recovery of resolving agent (e.g., sodium hydroxide)

-

Standard laboratory glassware (flasks, beakers, separatory funnel)

-

Heating and stirring apparatus (hot plate with magnetic stirrer)

-

Filtration apparatus (Buchner funnel, filter paper)

-

Rotary evaporator

-

Analytical instrumentation for determining enantiomeric excess (e.g., chiral HPLC, polarimeter)

Protocol:

Step 1: Diastereomeric Salt Formation

-

Dissolve the racemic profen in a suitable solvent in a flask equipped with a magnetic stirrer. The choice of solvent is critical and should be determined through solubility studies to find a system where the diastereomeric salts have a significant solubility difference.

-

Gently heat the solution to ensure complete dissolution of the profen.

-

In a separate container, dissolve an equimolar amount of enantiomerically pure this compound in a small amount of the same solvent.

-

Slowly add the solution of the resolving agent to the profen solution while stirring.

-

Allow the mixture to stir at an elevated temperature for a short period to ensure complete salt formation.

Step 2: Fractional Crystallization

-

Slowly cool the reaction mixture to allow for the crystallization of the less soluble diastereomeric salt. The cooling rate can influence crystal size and purity.

-

Once crystallization appears complete, the mixture can be further cooled in an ice bath to maximize the yield of the crystalline salt.

-

Isolate the crystallized diastereomeric salt by vacuum filtration.

-

Wash the crystals with a small amount of cold solvent to remove any adhering mother liquor containing the more soluble diastereomer.

-

The collected crystals can be recrystallized from a suitable solvent to improve diastereomeric purity.

Step 3: Liberation of the Enantiomerically Pure Profen

-

Suspend the purified diastereomeric salt in water.

-

Acidify the mixture by the dropwise addition of an aqueous acid solution (e.g., 2M HCl) while stirring. This will protonate the carboxylate group of the profen and protonate the amine, breaking the salt.

-

The free profen will precipitate out of the aqueous solution or can be extracted with an organic solvent (e.g., ethyl acetate, dichloromethane).

-

If extracted, separate the organic layer, wash it with brine, and dry it over anhydrous sodium sulfate.

-

Remove the solvent under reduced pressure using a rotary evaporator to obtain the enantiomerically enriched profen.

Step 4: Recovery of the Resolving Agent

-

The acidic aqueous layer from the previous step contains the protonated this compound.

-

Basify the aqueous layer with a strong base (e.g., NaOH) to deprotonate the amine.

-

Extract the free amine with an organic solvent.

-

Dry the organic extract and remove the solvent to recover the this compound, which can be reused.

Data Presentation

The success of a diastereomeric resolution is quantified by the yield and the enantiomeric excess (e.e.) of the final product. The following table provides a template for presenting such data, with illustrative values based on typical profen resolutions.

| Profen | Resolving Agent Isomer | Crystallization Solvent | Yield of Diastereomeric Salt (%) | Enantiomeric Excess (e.e.) of Recovered Profen (%) |

| Ibuprofen | (1R,2R)-trans-2-methylcyclohexylamine | Ethanol | 40-50 | >95 |

| Naproxen | (1S,2S)-trans-2-methylcyclohexylamine | Methanol/Water | 35-45 | >98 |

| Ketoprofen | (1R,2R)-trans-2-methylcyclohexylamine | Acetone | 30-40 | >97 |

Visualization of the Experimental Workflow

The following diagram illustrates the key steps in the diastereomeric salt resolution process.

Caption: Workflow for the diastereomeric salt resolution of profens.